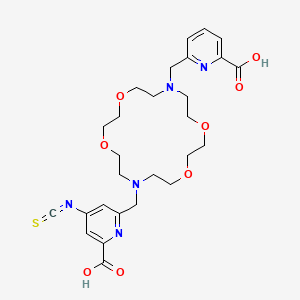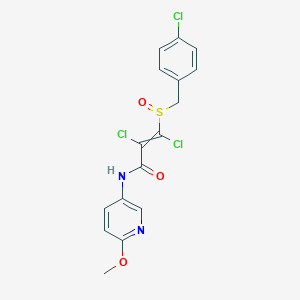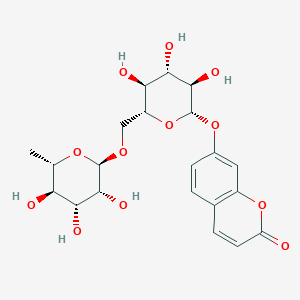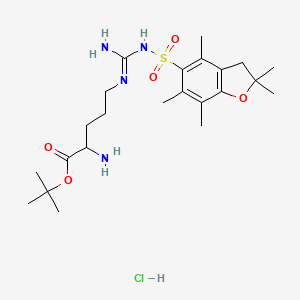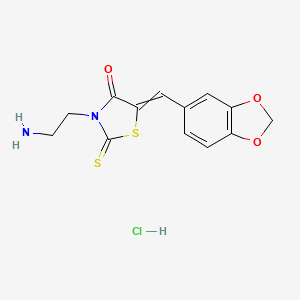
3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a dioxane moiety, and an aminoethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with a haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the Dioxane Moiety: The dioxane moiety is introduced through a condensation reaction with a suitable aldehyde or ketone.
Attachment of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution, often using an aminoethyl halide.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the thiazolidinone ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the thiazolidinone ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine
In medicine, the compound’s potential therapeutic properties are explored, particularly its ability to interact with specific molecular targets, which could lead to the development of new drugs.
Industry
Industrially, the compound’s unique structure may find applications in the development of novel materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminoethyl group may facilitate binding to enzymes or receptors, while the thiazolidinone ring and dioxane moiety contribute to the compound’s overall stability and reactivity. Pathways involved may include enzyme inhibition or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride: Lacks the dioxane moiety.
5-(1,3-Dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride: Lacks the aminoethyl group.
Uniqueness
The presence of both the aminoethyl group and the dioxane moiety in 3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride makes it unique compared to similar compounds
Properties
Molecular Formula |
C13H13ClN2O3S2 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C13H12N2O3S2.ClH/c14-3-4-15-12(16)11(20-13(15)19)6-8-1-2-9-10(5-8)18-7-17-9;/h1-2,5-6H,3-4,7,14H2;1H |
InChI Key |
RTLLPHUMUWCGMR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


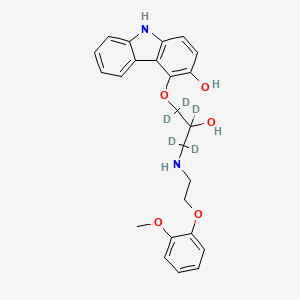
![6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide](/img/structure/B12432162.png)
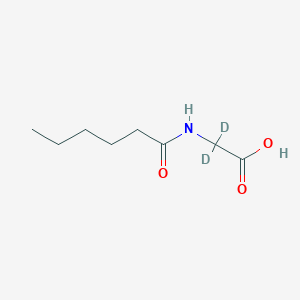

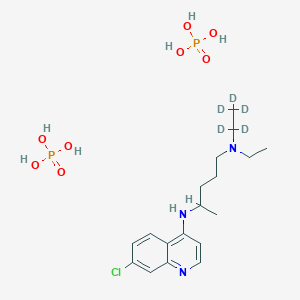
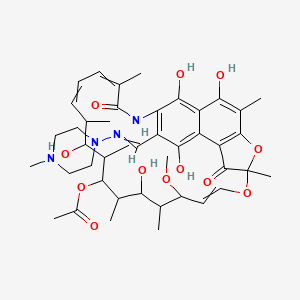
![Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B12432181.png)
![(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv.; (+)-Erysotramidine](/img/structure/B12432188.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B12432193.png)
